ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
Description
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate (CAS 304863-07-8) is a pyrrole-based derivative with a molecular formula of C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 g/mol . Its structure features a pyrrole ring substituted with a hydrazin-1-ylidene group linked to a 2,4-dimethylphenyl moiety and an ethyl carboxylate ester at the 4-position.
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
ethyl 5-[(2,4-dimethylphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-6-22-17(21)15-12(4)16(18-13(15)5)20-19-14-8-7-10(2)9-11(14)3/h7-9,18H,6H2,1-5H3 |
InChI Key |
UHBBQBJNKISGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 2,4-dimethylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Pyrazole Derivatives: 2,3-Dihydro-1H-pyrazole-4-carbonitrile
Structural Differences :
- Pyrazole rings (five-membered, two adjacent nitrogen atoms) vs. pyrrole rings (five-membered, one nitrogen atom).
- Nitrile (-CN) substituent in pyrazoles vs. ethyl carboxylate (-COOEt) in the target compound.
Triazine Derivatives: 4,6-Bis-(2,4-dimethylphenyl)-s-triazines
Structural Differences :
- Triazine cores (six-membered, three nitrogen atoms) vs. pyrrole cores.
- Hydroxypropoxy and alkyl substituents in triazines vs. hydrazine and ester groups in the target compound.
Functional Properties :
Pyrrole Esters: Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Structural Differences :
- Both compounds share a pyrrole-ester backbone.
- Substituent variation: The comparator has an ethoxy-oxoethyl group at the 4-position, while the target compound features a hydrazin-1-ylidene group.
Functional Properties :
- The ethoxy-oxoethyl group in the comparator may enhance solubility in nonpolar solvents, whereas the hydrazine group in the target compound could improve binding to biomacromolecules or metal ions .
Comparative Data Table
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